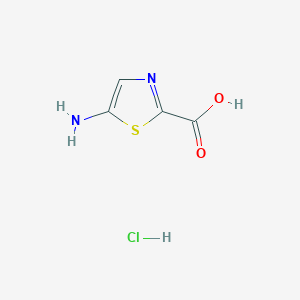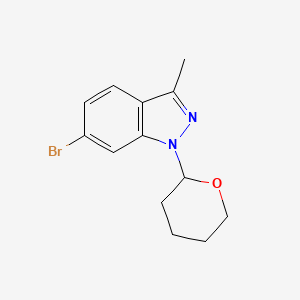
5-Aminothiazol-2-carbonsäure-Hydrochlorid
Übersicht
Beschreibung
5-Aminothiazole-2-carboxylic acid hydrochloride is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
5-Aminothiazole-2-carboxylic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that 2-aminothiazole derivatives, which include 5-aminothiazole-2-carboxylic acid hydrochloride, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may interact with their targets to inhibit their activity, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
It is known that 2-aminothiazole derivatives have broad pharmacological spectrum . They possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that these compounds may affect multiple biochemical pathways related to these activities.
Result of Action
It is known that 2-aminothiazole derivatives exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may inhibit the proliferation of cancer cells at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
5-Aminothiazole-2-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, it acts as a regulator of phosphodiesterase type 5 (PDE5), an enzyme that plays a role in the degradation of cyclic guanosine monophosphate (cGMP) . These interactions highlight the compound’s potential in modulating inflammatory and signaling pathways.
Cellular Effects
5-Aminothiazole-2-carboxylic acid hydrochloride affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving cGMP and nitric oxide synthase . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, its interaction with COX enzymes can result in altered prostaglandin synthesis, impacting inflammation and pain responses . Furthermore, its role in PDE5 regulation can affect smooth muscle relaxation and vascular tone .
Molecular Mechanism
At the molecular level, 5-Aminothiazole-2-carboxylic acid hydrochloride exerts its effects through binding interactions with specific enzymes and proteins. It inhibits COX-1 and COX-2 by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it regulates PDE5 activity by enhancing or inhibiting its function, which in turn affects cGMP levels and downstream signaling pathways . These molecular interactions underline the compound’s potential as a therapeutic agent in inflammatory and cardiovascular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminothiazole-2-carboxylic acid hydrochloride can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained modulation of inflammatory responses and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 5-Aminothiazole-2-carboxylic acid hydrochloride in animal models are dose-dependent. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and vasodilatory actions . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
5-Aminothiazole-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as COX-1, COX-2, and PDE5, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, particularly those involved in inflammatory and signaling pathways . The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its therapeutic potential and optimizing its use in clinical settings .
Transport and Distribution
Within cells and tissues, 5-Aminothiazole-2-carboxylic acid hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within tissues are influenced by these interactions, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is essential for developing effective delivery strategies for therapeutic applications .
Subcellular Localization
The subcellular localization of 5-Aminothiazole-2-carboxylic acid hydrochloride plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that the compound exerts its effects at the appropriate sites, enhancing its therapeutic potential . The compound’s activity within different subcellular compartments can influence various cellular processes, including signaling, metabolism, and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiazole-2-carboxylic acid hydrochloride typically involves the cyclization of thioamides with chloroacetic acid under acidic conditions
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminothiazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted thiazoles.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole
4-Aminothiazole
2-Methyl-4-aminothiazole
5-Nitro-1H-indole
Eigenschaften
IUPAC Name |
5-amino-1,3-thiazole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.ClH/c5-2-1-6-3(9-2)4(7)8;/h1H,5H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBIOGFEKIEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)
![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)


![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)
![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)


![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)
